BMS-243117
Description
Role of Lck in T-Cell Receptor (TCR) Signaling and Lymphocyte Development
Lck is essential for the initiation of TCR signaling, a process triggered by the recognition of peptide antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells. life-science-alliance.orgfrontiersin.orgnih.gov Upon TCR engagement, Lck, which is constitutively associated with the cytoplasmic tails of the CD4 and CD8 co-receptors, is brought into proximity with the TCR/CD3 complex. abcam.com Lck then phosphorylates tyrosine residues within the immunoreceptor tyrosine-based activation motifs (ITAMs) located on the cytoplasmic tails of the TCR zeta chains and CD3 subunits. researchgate.netlife-science-alliance.orgbiointerfaceresearch.comfrontiersin.orgnih.govabcam.comresearchgate.net
Phosphorylated ITAMs serve as docking sites for the zeta-chain-associated protein kinase 70 (ZAP-70). researchgate.netbiointerfaceresearch.comfrontiersin.orgresearchgate.net Lck subsequently phosphorylates and activates recruited ZAP-70, which further propagates the signaling cascade, leading to the activation of downstream signaling molecules and ultimately culminating in T-cell activation, proliferation, and the production of cytokines like IL-2. researchgate.netbiointerfaceresearch.comfrontiersin.orgabcam.com
Beyond its role in mature T-cell activation, Lck is indispensable for T-cell development in the thymus. researchgate.netnih.govabcam.comresearchgate.netnih.gov It is required for critical developmental transitions, including the progression from double-negative (CD4⁻CD8⁻) to double-positive (CD4⁺CD8⁺) thymocytes, a process dependent on pre-TCR signaling. nih.gov Lck activity is also crucial for positive selection, where thymocytes expressing TCRs that can weakly interact with self-MHC are allowed to survive and differentiate. abcam.comresearchgate.netnih.gov Studies using Lck-deficient mice have demonstrated severe impairments in thymocyte maturation and a significant reduction in double-positive thymocytes, highlighting Lck's essential role in this process. nih.govfrontiersin.org
Lck as a Research Target in Immunological and Cellular Processes
Given its central role in T-cell signaling and development, Lck has emerged as a significant research target in immunology and related cellular processes. researchgate.netnih.govnih.govtandfonline.com Dysregulation of Lck activity is implicated in various pathological conditions, including autoimmune diseases, inflammatory disorders, and certain cancers, particularly hematological malignancies like T-cell acute lymphoblastic leukemia (T-ALL) and B-cell chronic lymphocytic leukemia (B-CLL). researchgate.netmdpi.comfrontiersin.orgtandfonline.com In B-CLL, Lck has been found to potentiate B-cell receptor (BCR) signaling, contributing to cell survival. frontiersin.orgtandfonline.com Increased Lck expression has also been observed in some solid tumors. frontiersin.org
Targeting Lck activity offers a potential strategy for modulating immune responses and interfering with disease progression. Research efforts focus on understanding the intricate mechanisms regulating Lck activity and developing molecules that can specifically inhibit or modulate its function. researchgate.netmdpi.comnih.govtandfonline.com
Overview of Kinase Inhibitors in Academic Research
Kinase inhibitors represent a major class of small molecules widely utilized in academic research to dissect signaling pathways and investigate the functional consequences of kinase activity. ucsf.eduresearchgate.netnih.govscielo.br Protein kinases, as key regulators of cellular processes through phosphorylation, are attractive targets for chemical intervention. researchgate.netnih.gov
Kinase inhibitors can be broadly classified based on their binding mechanism. ATP-competitive inhibitors bind to the ATP-binding pocket of the kinase, competing with ATP for binding. researchgate.netmedchemexpress.com Allosteric inhibitors bind to sites distinct from the ATP-binding pocket, inducing conformational changes that affect kinase activity. researchgate.netscielo.brmdpi.com Irreversible inhibitors form covalent bonds with specific residues in the kinase, leading to prolonged inhibition. researchgate.netmdpi.com
Academic research utilizes kinase inhibitors to study the roles of specific kinases in various cellular functions, validate kinases as potential drug targets, and explore the therapeutic potential of kinase modulation in disease models. ucsf.eduresearchgate.netnih.gov The development of potent and selective kinase inhibitors is crucial for accurately attributing observed cellular effects to the inhibition of a specific kinase, especially within families like the Src kinases where members share structural similarities. researchgate.netmdpi.comucsf.edu
Structure
2D Structure
3D Structure
Properties
CAS No. |
225521-80-2 |
|---|---|
Molecular Formula |
C20H21ClN4O2S |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-(tert-butylcarbamoylamino)-N-(2-chloro-6-methylphenyl)-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C20H21ClN4O2S/c1-11-6-5-7-13(21)16(11)23-17(26)12-8-9-14-15(10-12)28-19(22-14)24-18(27)25-20(2,3)4/h5-10H,1-4H3,(H,23,26)(H2,22,24,25,27) |
InChI Key |
FIVXJBFMVDAATB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)NC(C)(C)C |
Appearance |
Solid powder |
Other CAS No. |
225521-80-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-243117; BMS 243117; BMS243117; UNII-MBE6KWV0QI; CHEMBL67237; MBE6KWV0QI; SCHEMBL6058200. |
Origin of Product |
United States |
Bms 243117 As a Research Tool
Identification as a p56Lck Inhibitor
This compound has been characterized as a potent and selective inhibitor of p56Lck (Lck), a non-receptor tyrosine kinase from the Src family. medchemexpress.comnih.gov Lck plays a pivotal role in the initiation of T-cell receptor (TCR) signaling, which is essential for T-cell development, activation, proliferation, and differentiation. nih.gov The inhibitory activity of this compound on Lck is significant, with a reported half-maximal inhibitory concentration (IC₅₀) of 4 nM in cell-free assays. medchemexpress.comtandfonline.com This potent inhibition of the Lck enzyme subsequently affects downstream cellular processes; for instance, this compound inhibits the proliferation of human peripheral blood T-cells induced by anti-CD3/anti-CD28 with an IC₅₀ of 1.1 μM. medchemexpress.com
The development of this compound arose from structure-activity relationship (SAR) explorations of a thiazole (B1198619) compound identified through high-throughput screening. nih.govtandfonline.com While it is a potent Lck inhibitor, its selectivity profile against other members of the Src kinase family has been documented.
Table 1: Inhibitory Activity of this compound against Src Family Kinases
| Kinase | IC₅₀ |
|---|---|
| p56Lck | 4 nM |
| Src | 632 nM |
| Fyn | 128 nM |
| Blk | 336 nM |
| Fgr | 240 nM |
| Hck | 3.84 µM |
| Lyn | 1.32 µM |
Data sourced from a 2022 review on Lck inhibitors. nih.govtandfonline.com
Binding Site Analysis within the Lck Kinase Domain
ATP-Binding Site Interaction
Research confirms that this compound functions as an ATP-competitive inhibitor. nih.gov This mode of action involves the inhibitor binding to the ATP-binding pocket within the Lck kinase domain, thereby preventing the natural substrate, ATP, from binding and consequently blocking the phosphotransfer reaction. medchemexpress.comnih.gov The interaction within this site is a common mechanism for many kinase inhibitors. Structural analyses of the Lck kinase domain with other inhibitors, such as PP2, have revealed the presence of a deep, hydrophobic pocket adjacent to the primary ATP-binding site, which is a unique feature of Src family kinases. nih.gov
Extended Conformation Binding
A key structural feature of the interaction between this compound and Lck is that the inhibitor binds in an extended conformation within the ATP-binding site. medchemexpress.com This extended binding mode allows the molecule to make multiple contact points within the binding cleft. This is significant because the ability of an inhibitor to exploit specific sub-pockets and form extensive interactions can contribute to both its potency and selectivity. For other Src family inhibitors like PP2, accessing the deep hydrophobic pocket adjacent to the ATP-binding site is crucial for its high affinity and selectivity. nih.gov The extended conformation of this compound likely allows it to occupy and interact with similar regions, contributing to its potent inhibition of Lck.
Allosteric Modulation Studies
Currently, there is a lack of specific published research focusing on the allosteric modulation of Lck by this compound. The primary mechanism of action described in the scientific literature is its direct, ATP-competitive inhibition within the kinase domain. medchemexpress.comnih.gov Allosteric modulation involves binding to a site on the enzyme distinct from the active site, which then induces a conformational change that alters the enzyme's activity. While allosteric modulation is a known mechanism for regulating the activity of some kinases, studies to date have characterized this compound as a direct competitor of ATP rather than an allosteric modulator.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| ABT-199 (Venetoclax) |
| ABT-263 (Navitoclax) |
| ABT-737 |
| AMP-PNP |
| ATP |
| This compound |
| PP2 |
In Vitro Biological Activity and Selectivity Profile
Inhibition of Lck Kinase Activity (IC50 Values)
BMS-243117 demonstrates potent inhibitory activity against the p56Lck tyrosine kinase. In enzymatic assays, the compound exhibits a half-maximal inhibitory concentration (IC50) of 4 nM nih.govtandfonline.com. This high potency establishes its role as a significant inhibitor of Lck's catalytic function.
| Compound | Target | IC50 Value |
| This compound | p56Lck | 4 nM |
Effects on T-Cell Proliferation and Activation
The functional consequence of Lck inhibition by this compound is evident in its effects on T-lymphocyte activity. Lck plays a pivotal role in initiating the signaling cascade following T-cell receptor (TCR) engagement, which is essential for T-cell activation and proliferation.
In cellular assays designed to mimic T-cell activation, this compound effectively curtails the proliferation of human peripheral blood T-cells (PBLs). When stimulated with anti-CD3 and anti-CD28 antibodies, a standard method to trigger T-cell proliferation, this compound showed an IC50 value of 1.1 µM nih.govtandfonline.comnih.gov. This demonstrates that the compound's enzymatic inhibition of Lck translates into a functional suppression of T-cell proliferative responses.
| Assay | Cell Type | Stimulus | Compound | IC50 Value |
| Proliferation Assay | Human PBLs | Anti-CD3/Anti-CD28 | This compound | 1.1 µM |
Kinase Selectivity Profiling
A critical aspect of a kinase inhibitor's profile is its selectivity, which determines its potential for on-target efficacy versus off-target effects.
While this compound is a potent Lck inhibitor, its selectivity against other members of the Src family of kinases (SFKs), to which Lck belongs, has been evaluated. The compound displays varied inhibitory activity against other SFKs, indicating a degree of selectivity for Lck.
The IC50 values for this compound against various Src family kinases are as follows nih.govtandfonline.com:
Src: 632 nM
Fyn: 128 nM
Hck: 3.84 µM
Blk: 336 nM
Lyn: 1.32 µM
Fgr: 240 nM
This profile reveals that while this compound is most potent against Lck, it also inhibits other SFKs, particularly Fyn, Fgr, and Blk, at nanomolar to low micromolar concentrations.
| Kinase | IC50 Value |
| Lck | 4 nM |
| Fyn | 128 nM |
| Fgr | 240 nM |
| Blk | 336 nM |
| Src | 632 nM |
| Lyn | 1.32 µM |
| Hck | 3.84 µM |
Comprehensive profiling of this compound against a broader panel of protein tyrosine kinases and non-kinase targets is necessary to fully ascertain its selectivity and potential for off-target activities. The existing data focuses primarily on the Src family, and further studies are required to understand its interactions with other kinase families and unrelated protein targets.
Modulation of Downstream Signaling Pathways
Lck is one of the first enzymes activated following antigen engagement with the T-cell receptor, initiating a complex cascade of intracellular signaling events. nih.gov By inhibiting Lck, this compound effectively modulates these downstream pathways, which are critical for T-cell activation, proliferation, and effector functions.
T-cell activation via the TCR is a primary trigger for the production and secretion of interleukin-2 (IL-2), a cytokine crucial for promoting T-cell proliferation and differentiation. nih.gov The signaling cascade initiated by Lck is essential for the transcriptional activation of the IL-2 gene. Inhibition of Lck has been shown to prevent T-cell activation and subsequent cytokine production. nih.govresearchgate.net Consequently, by potently inhibiting Lck, this compound is understood to block the downstream signaling required for IL-2 gene expression, thereby reducing its production and secretion from activated T-cells.
The nuclear factor-κB (NF-κB) family of transcription factors is central to the immune response, regulating genes involved in inflammation and cell survival. researchgate.netresearchgate.net Lck activation is an upstream event that contributes to the activation of the NF-κB pathway. nih.govresearchgate.net The signaling cascade can involve Lck-mediated activation of other kinases which, in turn, leads to the activation of the IκB kinase (IKK) complex and subsequent release of NF-κB to translocate to the nucleus. researchgate.net By inhibiting Lck, this compound interferes with this signaling cascade, representing a mechanism for preventing NF-κB activation in T-cells. nih.govresearchgate.net
Following TCR engagement, Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) on the TCR complex. nih.gov These phosphorylated motifs serve as docking sites for another critical tyrosine kinase, ZAP-70. nih.gov Lck is then responsible for the subsequent phosphorylation and activation of the recruited ZAP-70, a key event that propagates the downstream signal. nih.gov Furthermore, Lck is involved in the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for T-cell proliferation and survival. nih.gov Inhibition of Lck by this compound directly prevents the phosphorylation and activation of ZAP-70, thereby halting the signal transduction cascade at a very early stage. nih.govnih.gov This action also disrupts the activation of the PI3K pathway.
Cellular Responses in Various Cell Lines
The modulation of key signaling pathways by this compound translates into significant effects on T-cell behavior, including the regulation of cell division and movement.
Lck is a critical regulator of cellular processes that include cell cycle control and proliferation. nih.govresearchgate.net The inhibition of T-cell proliferation is a direct functional consequence of blocking the signaling pathways that drive cell cycle progression. This compound has demonstrated potent inhibitory activity in T-cell proliferation assays, with an IC50 value of 1.1 µM. nih.govnih.gov This anti-proliferative effect is a result of the compound's ability to arrest the cell cycle by inhibiting the upstream Lck-dependent signals necessary for cells to transition through cell cycle checkpoints.
Table 2: Cellular Proliferation Inhibition by this compound
| Assay Type | Cell Type | IC50 (µM) |
|---|---|---|
| T-Cell Proliferation | T-Lymphocytes | 1.1 |
This table shows the half-maximal inhibitory concentration (IC50) of this compound in a T-cell proliferation assay, indicating its potent cellular activity. nih.govnih.govresearchgate.net
Lck is also implicated in the regulation of cellular adhesion and motility. nih.govresearchgate.net T-cell adhesion, mediated by integrins such as Lymphocyte Function-Associated Antigen-1 (LFA-1), is a dynamic process that is regulated by inside-out signaling originating from the TCR. targetmol.com Lck plays a role in this signaling pathway, and its activation can modulate the adhesiveness of T-cells. targetmol.com By inhibiting Lck, this compound can be expected to alter the signaling that controls integrin activation, thereby affecting T-cell adhesion to other cells or the extracellular matrix, and consequently influencing cell motility.
Influence on Cell Differentiation
The chemical compound this compound is recognized as a potent and selective inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), also known as p56lck. patsnap.com While direct studies detailing the influence of this compound on cell differentiation are not extensively available in public literature, the profound role of its target, Lck, in T-lymphocyte development allows for a scientifically grounded inference of its potential effects. Lck is a critical enzyme involved in the signaling pathways that govern the maturation, selection, and lineage commitment of T-cells within the thymus. nih.govnih.gov
The differentiation of T-cells is a complex process, and Lck activity is pivotal at several checkpoints. nih.govrupress.org Pharmacological modulation of Lck, therefore, is expected to have significant consequences on the developmental trajectory of these immune cells. The quantitative differences in Lck signaling have been shown to be a determining factor in the CD4/CD8 lineage decision of thymocytes. nih.govbohrium.com Specifically, reduced Lck activity can redirect thymocytes carrying a class II-restricted T-cell receptor (TCR) to develop into CD8 T-cells, a fate they would not typically follow. nih.gov Conversely, increased Lck activity can cause thymocytes with a class I-restricted TCR to differentiate into CD4 T-cells. nih.gov
Furthermore, recent studies on other small molecule inhibitors of Lck and the closely related Fyn kinase have demonstrated a direct impact on T-cell differentiation pathways. For example, the inhibitor Srci1 was shown to promote the differentiation of induced regulatory T-cells (iTregs) from naive CD4+ T-cells by inhibiting the AKT/mTOR pathway, which lies downstream of Lck. nih.gov This finding suggests that pharmacological inhibition of Lck can actively steer the differentiation of T-cells towards specific subtypes, such as those with regulatory functions. nih.gov
The following table summarizes the anticipated influence of Lck inhibition, and by extension a compound like this compound, on T-cell differentiation based on the known roles of the Lck signaling pathway.
| Developmental Process | Normal Role of Lck Signaling | Anticipated Effect of Lck Inhibition (e.g., by this compound) |
| Thymocyte Positive Selection | Essential for the survival and maturation of thymocytes with a functional TCR. rupress.org | Potential impairment of positive selection, leading to a reduction in mature T-cells. |
| CD4/CD8 Lineage Commitment | The strength of the Lck signal contributes to the decision between becoming a CD4 or CD8 T-cell. nih.gov | May alter the ratio of CD4 to CD8 T-cells, potentially skewing development towards the CD8 lineage in certain contexts. nih.gov |
| Regulatory T-cell (Treg) Differentiation | Lck signaling, through downstream pathways like AKT/mTOR, can influence the differentiation of Treg subsets. nih.gov | May promote the differentiation of induced Tregs, which have important immunoregulatory functions. nih.gov |
Preclinical Research Applications and in Vivo Studies Non Human
Utilization of BMS-243117 as a Research Tool
Information regarding the specific utilization of this compound as a research tool is not available in published literature. General research on Lck inhibitors demonstrates their use in cellular models to understand the downstream effects of T-cell receptor signaling.
Probing Lck Function in Cellular Models
There is no publicly available data detailing the use of this compound to probe Lck function in specific cellular models.
Investigating T-cell Mediated Processes in Experimental Systems
Specific studies employing this compound to investigate T-cell mediated processes in experimental systems have not been identified in publicly accessible scientific literature.
Studies in Animal Models (Focus on Mechanistic Understanding)
While numerous animal models exist to study immunomodulation, inflammation, and autoimmunity, there is no specific public data linking the use of this compound to these models for mechanistic understanding. criver.comnih.gov
Immunomodulatory Effects in Murine Models
There are no available studies detailing the immunomodulatory effects of this compound in murine models.
Inhibition of T-cell Activation in Animal Studies
Specific data on the inhibition of T-cell activation by this compound in animal studies is not present in the public domain.
Exploration in Models of Inflammation and Autoimmunity (Mechanistic Insights)
There is no publicly available research on the exploration of this compound in animal models of inflammation and autoimmunity for providing mechanistic insights.
Despite a comprehensive search for preclinical research applications and in vivo studies of the chemical compound “this compound” in the context of hematological malignancies, no specific information or research data for this particular compound was found.
The search yielded general information regarding Bristol Myers Squibb's hematology research pipeline, clinical trials for other compounds, and broad discussions on preclinical models for blood cancers. However, there was no mention of "this compound" in any of the search results.
Therefore, it is not possible to provide an article on the role of this compound in preclinical models of hematological malignancies as there is no publicly available scientific literature on this topic. Further investigation into proprietary or internal research databases would be necessary to obtain information on this specific compound.
Advanced Synthetic Methodologies and Analog Development
Chemical Synthesis Routes for BMS-243117
The synthesis of complex organic molecules like this compound typically requires multi-step approaches, carefully designed to assemble the target structure with high purity and yield. The benzothiazole (B30560) core, a key feature of this compound, is a prevalent scaffold in medicinal chemistry due to its diverse biological activities and relative ease of synthesis. hep.com.cnekb.eg
Multi-Step Synthetic Strategies
The synthesis of this compound, a benzothiazole-based p56Lck inhibitor, has been reported through multi-step synthetic routes. One approach involves the reaction of ethyl 4-aminobenzoate (B8803810) with sodium thiocyanate (B1210189) and bromine in acetic acid to form an aminobenzothiazole intermediate. drugfuture.com This intermediate is then subjected to further transformations, including the formation of a phenyl carbamate (B1207046) and subsequent reaction with tert-butylamine (B42293) to introduce the urea (B33335) moiety. drugfuture.com The ethyl ester is then hydrolyzed to the corresponding carboxylic acid, which is converted to an activated ester using HATU. drugfuture.com The final step involves coupling the activated ester with 2-chloro-6-methylaniline (B140736) to yield this compound. drugfuture.com
An alternative multi-step synthesis also starts from ethyl 4-aminobenzoate, treating it with NaSCN/Br2 to produce the aminobenzothiazole. drugfuture.com This intermediate is then protected as an N-Boc derivative. drugfuture.com Alkaline hydrolysis of the ester, followed by chlorination with oxalyl chloride, provides the acid chloride. drugfuture.com This acid chloride is coupled with 2-chloro-6-methylaniline. drugfuture.com Deprotection of the N-Boc group with trifluoroacetic acid yields the amine, which is subsequently reacted with phenyl chloroformate to form the phenyl carbamate. drugfuture.com Finally, displacement of the carbamate with tert-butylamine furnishes the target urea, this compound. drugfuture.com These multi-step strategies highlight the complex chemical transformations required to construct the final molecule.
Development of Benzothiazole Templates
The benzothiazole nucleus is a significant scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. hep.com.cnekb.eg The development of benzothiazole templates for the synthesis of compounds like this compound involves establishing efficient methods to construct this core structure and introduce various substituents at specific positions to modulate biological activity. hep.com.cnekb.eg Common procedures for synthesizing benzothiazoles include the condensation of 2-aminothiophenol (B119425) with various reagents such as aldehydes, acids, and nitriles. ekb.eg The versatility of these synthetic methods allows for the creation of diverse benzothiazole derivatives with tailored properties. hep.com.cn The benzothiazole core in this compound serves as a key structural element that contributes to its interaction with the Lck kinase. biointerfaceresearch.com
Exploration of Novel Analogs and Derivatives
The exploration of novel analogs and derivatives of this compound has been crucial in the search for improved Lck inhibitors and compounds with diversified biological activities. This involves synthesizing compounds based on the benzothiazole scaffold and modifying different parts of the molecule to understand the structure-activity relationships.
Synthesis of Benzothiazole-Based Compounds for Diversified Biological Activities
Benzothiazole-based compounds have been synthesized and evaluated for a wide array of biological activities beyond Lck inhibition. hep.com.cnekb.egscielo.br Research has focused on developing benzothiazole derivatives with potential as antitumor, antimicrobial, antifungal, and antiviral agents. hep.com.cnekb.egscielo.br Various synthetic methods have been developed to access these compounds, allowing for the creation of novel scaffolds with improved biological properties and specificity. hep.com.cn For instance, new benzothiazole-based thiazolidinones have been synthesized and shown to possess promising antimicrobial properties, in some cases exhibiting greater activity than standard antibiotics. nih.gov Similarly, benzothiazole-triazole derivatives have been designed and synthesized via click chemistry and evaluated for antibacterial and anticancer activities, with some compounds showing significant potency. ajgreenchem.com These studies demonstrate the utility of the benzothiazole scaffold in generating compounds with diverse therapeutic potential.
Structure-Guided Design of Next-Generation Lck Inhibitors
Structure-guided design plays a critical role in the development of more potent and selective Lck inhibitors. By understanding how existing inhibitors like this compound bind to the Lck kinase domain, researchers can design new molecules with improved interactions. biointerfaceresearch.comresearchgate.net this compound is known to bind in an extended conformation to the ATP-binding site of Lck. medchemexpress.commedchemexpress.com Structure-activity relationship (SAR) studies of benzothiazole Lck inhibitors have provided insights into the key features required for potent binding. biointerfaceresearch.comresearchgate.net Researchers have explored modifications at different positions of the benzothiazole core and its attached groups to optimize activity and selectivity against Lck compared to other Src family kinases. biointerfaceresearch.comresearchgate.netmedchemexpress.com Molecular docking studies are often employed to predict the binding modes of novel compounds and guide the design process. biointerfaceresearch.comnih.gov The goal is to design inhibitors that exhibit high affinity for Lck while minimizing off-target effects, potentially leading to more effective and safer therapeutic agents for Lck-mediated diseases. researchgate.nettandfonline.com
Future Directions in Lck Inhibitor Research
Development of More Selective Lck Inhibitors
A primary challenge in the development of Lck inhibitors is achieving selectivity against other members of the Src family of kinases, to which Lck belongs. nih.gov BMS-243117 exemplifies this issue; despite its potent inhibition of Lck with an IC50 value of 4 nM, it also significantly inhibits other Src family kinases such as Fyn, Src, Blk, Fgr, and Lyn. nih.govtandfonline.com This lack of selectivity can lead to off-target effects, as these kinases are involved in a multitude of cellular processes. patsnap.com
Future research is focused on exploiting subtle differences in the amino acid sequences and structures of the kinase domains within the Src family to design more selective inhibitors. nih.govtandfonline.com A promising strategy involves targeting the gatekeeper residue. nih.govtandfonline.com In Lck, the gatekeeper residue is threonine (Thr316), and the hydroxyl group of this residue can be targeted to form a specific hydrogen bond with an inhibitor. nih.gov By designing compounds that can form this specific interaction, it may be possible to enhance selectivity for Lck over other Src family kinases that may have a different residue at this position. nih.gov Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation inhibitors, aiming to improve both potency and selectivity. nih.govtandfonline.com
The quest for selectivity has led to the exploration of various chemical scaffolds beyond the benzothiazole (B30560) core of this compound. nih.gov For instance, 2-aminopyrimidine (B69317) carbamates have been investigated as a class of compounds demonstrating potent and selective inhibition of Lck. tandfonline.com The development of such novel chemical entities, guided by detailed structural and computational analysis, represents a key future direction in this field.
Understanding Resistance Mechanisms to Lck Inhibition (if applicable)
As with other targeted therapies, the potential for drug resistance is a significant consideration in the long-term efficacy of Lck inhibitors. While specific resistance mechanisms to this compound have not been detailed due to its stage of development, insights can be drawn from the broader field of kinase inhibitor resistance. nih.govmdpi.com
Potential mechanisms of acquired resistance to Lck inhibition could include:
Target Mutations: The emergence of mutations in the Lck kinase domain could alter the drug-binding site, thereby reducing the inhibitor's affinity and efficacy. mdpi.comnih.gov This is a common resistance mechanism observed with other kinase inhibitors. nih.gov
Target Amplification: An increase in the cellular expression of Lck could effectively out-compete the inhibitor, requiring higher concentrations to achieve the same level of inhibition. nih.gov
Activation of Bypass Pathways: T-cells could develop resistance by activating alternative signaling pathways that bypass the need for Lck. mdpi.comfrontiersin.org This would allow for continued T-cell activation and proliferation despite the presence of an effective Lck inhibitor. mdpi.comfrontiersin.org
Understanding these potential resistance mechanisms is crucial for the development of second-generation inhibitors and combination therapies that can either prevent or overcome resistance. Proactive studies to identify potential resistance mutations in vitro could guide the design of inhibitors that are effective against both wild-type and mutated forms of Lck.
Integration with Multi-omics Approaches for Deeper Mechanistic Insights
To gain a more comprehensive understanding of the cellular effects of Lck inhibition, future research will increasingly rely on the integration of multi-omics approaches. nih.govbiorxiv.org These approaches, which include genomics, transcriptomics, proteomics, and phosphoproteomics, can provide a systems-level view of the biological consequences of inhibiting Lck. nih.govacs.org
Key applications of multi-omics in Lck inhibitor research include:
On- and Off-Target Profiling: Chemical proteomics can be used to comprehensively profile the targets of Lck inhibitors like this compound within the cellular environment, confirming intended targets and identifying potential off-targets that could contribute to adverse effects. acs.org
Pathway Analysis: Phosphoproteomics, which measures changes in protein phosphorylation, can provide a detailed map of the signaling pathways that are modulated by Lck inhibition. nih.govacs.org This can offer deeper insights into the mechanism of action and reveal unexpected biological effects. nih.gov
Biomarker Discovery: By analyzing the transcriptomic and proteomic changes in cells treated with Lck inhibitors, researchers can identify potential biomarkers that predict sensitivity or resistance to the drug. nih.gov
Understanding Resistance: Multi-omics analysis of cells that have developed resistance to Lck inhibitors can help to elucidate the underlying molecular mechanisms, such as the activation of bypass signaling pathways. biorxiv.orgnih.gov
By integrating these large-scale datasets, researchers can construct detailed regulatory networks that illustrate the complex cellular response to Lck inhibition. nih.gov This deeper mechanistic understanding will be invaluable for the development of more effective and safer Lck-targeted therapies. nih.govbiorxiv.org
Q & A
Q. What is the molecular mechanism by which BMS-243117 inhibits Lck kinase activity?
this compound binds to the ATP-binding pocket of Lck in an extended conformation, competitively inhibiting its kinase activity. This interaction is supported by structural studies showing a 4 nM IC50 for Lck inhibition and selectivity over other kinases due to its benzothiazole scaffold . To validate this mechanism, researchers should perform:
Q. How to design an experiment to evaluate this compound’s effect on T-cell proliferation?
Use anti-CD3/anti-CD28-stimulated peripheral blood lymphocytes (PBLs) to mimic T-cell activation. Key steps:
Q. What cellular assays are suitable for assessing apoptosis induced by this compound?
For apoptosis analysis in Colo201 cells (GI50 = 0.24–1.26 μM):
Q. How to ensure reproducibility in this compound studies?
Follow guidelines for experimental rigor:
- Detailed methods : Include reagent sources, cell lines (e.g., ATCC authentication), and assay conditions .
- Statistical validation : Use ≥3 biological replicates and report SEM/SD.
- Negative controls : Validate selectivity by testing related kinases (e.g., Src, Fyn) .
Q. What are the critical parameters for optimizing this compound in vitro stability?
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
- pH and temperature : Pre-test stability in cell culture media (e.g., RPMI-1640 at 37°C).
- Metabolic stability : Assess using liver microsomes or hepatocytes .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s potency between biochemical and cellular assays?
Discrepancies (e.g., 4 nM IC50 in kinase assays vs. 1.1 μM in PBLs) may arise from:
- Cellular ATP levels : High intracellular ATP reduces inhibitor efficacy.
- Off-target effects : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) .
- Membrane permeability : Measure cellular uptake via LC-MS/MS .
Q. What computational strategies can predict this compound’s binding affinity to Lck mutants?
- Molecular dynamics (MD) simulations : Model resistance mutations (e.g., gatekeeper mutations).
- Free-energy perturbation (FEP) : Quantify ΔΔG changes for mutant vs. wild-type Lck.
- Docking studies : Use Schrödinger Suite or AutoDock Vina .
Q. How to design a SAR study to improve this compound’s selectivity?
Based on the original benzothiazole scaffold :
- Core modifications : Introduce substituents at the 4-position to sterically block off-target kinases.
- Scaffold hopping : Test pyrazolo[3,4-d]pyrimidine analogs for enhanced selectivity.
- Profiling : Screen against a panel of 468 kinases (e.g., DiscoverX KINOMEscan).
Q. What statistical methods are appropriate for analyzing dose-response data from this compound studies?
Q. How to integrate this compound’s pharmacokinetic data into preclinical models?
- IV/PO pharmacokinetics : Determine bioavailability, half-life, and clearance in rodents.
- Tissue distribution : Use radiolabeled this compound (e.g., ¹⁴C) for biodistribution studies.
- PD-PK modeling : Link plasma concentrations to Lck inhibition efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
